molecular formula C19H18N4OS B2546826 N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-22-2

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2546826
CAS No.: 872702-22-2
M. Wt: 350.44
InChI Key: NBMAJCUSROVXPC-UHFFFAOYSA-N
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Description

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase involved in cell cycle progression, genomic stability, and metabolic regulation. This compound has emerged as a critical pharmacological tool for probing the complex roles of SIRT2 in various disease pathways. In oncology research, it is utilized to investigate the therapeutic potential of SIRT2 inhibition, as it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating the acetylation status of key substrates like α-tubulin. The hyperacetylation of microtubules disrupts mitotic progression, providing a mechanism to target proliferating cells. Furthermore, due to SIRT2's involvement in protein aggregate formation and neuroinflammation, this inhibitor is of significant interest in neurological disease models, including Parkinson's and Huntington's disease, where it has demonstrated neuroprotective effects in preclinical studies. Its research value is underscored by its ability to help delineate the contrasting, context-dependent roles of SIRT2 as both a tumor suppressor and promoter, making it a versatile compound for exploring new therapeutic strategies in cancer and neurodegenerative research.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMAJCUSROVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has shown potential as a therapeutic agent, with studies investigating its efficacy in treating various diseases, including infectious diseases and cancer.

Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Bioactivity Notes
Target Compound Pyridazine + thioacetamide 6-(pyridin-3-yl), N-phenethyl ~372.4 (calculated) Not reported Not reported Unknown, but pyridazines often exhibit antimicrobial activity
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (15) Pyridazine + acetamide 6-Cl, 4-Cl-phenyl 296.15 169–172 50 Fungicidal activity
2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (16) Pyridazine + acetamide 6-(4-benzylpiperidinyl), 4-Cl-phenyl 450.37 215–219 69 Antibacterial activity
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) Imidazothiazole + acetamide 4-methoxybenzylpiperazinyl, phenyl 538.65 92–94 78 Anticancer potential
2-(6-Morpholinopyridazin-3-yl)-2-phenylethanethioamide (19) Pyridazine + thioamide 6-morpholinyl, phenyl 315.41 128–130 63 Antimicrobial activity

Key Observations:

Core Heterocycles: The target compound’s pyridazine-thioacetamide scaffold differentiates it from imidazothiazole-based analogues (e.g., compound 5k) and thioamide derivatives (e.g., compound 19) .

Substituent Effects: The N-phenethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., compound 15’s chlorophenyl group). This may improve blood-brain barrier penetration but reduce aqueous solubility.

However, similar compounds (e.g., compound 16) are synthesized via nucleophilic substitution on pyridazine precursors, with yields ranging from 47–78% .

Physicochemical and ADME Properties

  • Lipophilicity : The phenethyl group in the target compound likely increases logP compared to morpholine- or piperazinyl-substituted analogues (e.g., compound 5k, logP ~3.5). This could enhance tissue distribution but reduce solubility.
  • Metabolic Stability : Thioacetamide derivatives (e.g., compound 19) are prone to oxidative metabolism, whereas the target compound’s pyridin-3-yl group may slow degradation via steric hindrance .

Biological Activity

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyridazinyl moiety linked through a thioether bond to an acetamide group. The synthesis typically involves:

  • Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions of hydrazine derivatives with diketones.
  • Thioether Formation : The pyridazinyl intermediate is reacted with pyridinyl thiols in the presence of bases like sodium hydride or potassium carbonate to form the thioether linkage.

Biological Mechanisms

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in cancer pathways, potentially contributing to its anticancer properties.
  • Receptor Modulation : Its structural similarity to known bioactive molecules suggests it could modulate receptor activity, influencing signaling pathways related to inflammation and cancer .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926.00
Compound CHep217.82

These findings suggest that this compound may have similar anticancer properties, warranting further investigation.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been noted. Structurally related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that N-phenethyl derivatives could modulate inflammatory responses effectively .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of various derivatives against cancer cell lines. For instance, certain pyrazole-based compounds showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
  • Structure–Activity Relationship (SAR) : Research has focused on understanding how structural variations impact biological activity. Studies indicate that modifications in the pyridazinyl and phenethyl groups can significantly alter the compound's efficacy against cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis of this compound can be approached through multi-step reactions involving:

Substitution Reactions : Reacting halogenated pyridazine derivatives (e.g., 6-chloropyridazine) with pyridin-3-ylthiols under alkaline conditions to introduce the pyridinyl group .

Thioacetamide Formation : Coupling the intermediate with phenethylamine via a thioether linkage using condensing agents like EDCI or DCC in anhydrous DMF. Evidence from similar thioacetamide syntheses suggests optimizing molar ratios (1:1.2 for amine:thiol) and reaction times (12–24 hours) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity products (>95%) .

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